molecular formula C12H17N5O4 B8815072 Entecavir hydrate

Entecavir hydrate

货号: B8815072
分子量: 295.29 g/mol
InChI 键: YXPVEXCTPGULBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Entecavir hydrate, also known as this compound, is a guanosine nucleoside analogue with potent antiviral activity. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infection. This compound inhibits the replication of HBV by interfering with the viral DNA polymerase.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Entecavir hydrate involves several key steps:

    Formation of the cyclopentyl ring: The starting material, a suitable cyclopentyl derivative, undergoes a series of reactions to introduce the hydroxyl and methylene groups.

    Attachment of the purine base: The cyclopentyl intermediate is then coupled with a purine base, specifically guanine, through a glycosidic bond formation.

    Hydration: The final step involves the hydration of the compound to form the monohydrate form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or continuous flow reactors: These are used to control the reaction conditions precisely.

    Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

    Quality control: Rigorous testing is conducted to ensure the compound meets pharmaceutical standards.

化学反应分析

Key Reaction Steps

  • Protecting Group Introduction :

    • Intermediate E is formed by introducing an amido protecting group (structure VI) into midbody D using N,N-lutidine in polar aprotic solvents like methylene dichloride .

    • Conditions : 0–40°C, anhydrous/oxygen-free environment .

  • Oxidation and Methylenation :

    • Midbody F is generated via DMP (Dess-Martin periodinane) oxidation of hydroxyl groups in intermediate E .

    • Midbody G is formed by reacting midbody F with carbonyl methylenation reagents (e.g., CH₂Cl₂, THF) .

  • Deprotection and Crystallization :

    • Midbody H is obtained by removing the amido protecting group under acidic conditions (0–70°C) .

    • Final Step : Reaction with boron trihalides (e.g., BCl₃) or trifluoromethanesulfonic acid at -78–40°C yields Entecavir hydrate .

Reaction Step Reagents Solvent Conditions
Protecting GroupN,N-lutidine, amido group reagentMethylene dichloride0–40°C, anhydrous
OxidationDMP, t-butanolPolar aprotic solventAnhydrous, oxygen-free
DeprotectionBoron trihalides/trifluoromethanesulfonic acidCH₂Cl₂, THF-78–40°C, 0.1–5 hours

Stability and Degradation Pathways

This compound exhibits sensitivity to hydrolysis and oxidation due to its functional groups:

  • Primary alcohol (4S position): Oxidizes to aldehyde/carboxylic acid .

  • Secondary alcohol (3R position): Converts to ketone .

  • Cyclic amide (lactam) : Hydrolyzes to carboxylic acid and amine .

Thermal Stability

  • Dehydration : Loss of water molecule occurs at 61.97–107.84°C, transitioning to anhydrous form .

  • Degradation : Exothermic event at 228°C followed by endothermic decomposition .

Event Temperature Range Key Observation
Dehydration61.97–107.84°CMass loss ~5.05%
Degradation228–232°CExothermic followed by endothermic

Reaction Conditions

  • Reagents : Fatty acids (e.g., dodecanoic acid), coupling agents .

  • Solubility : EV-C12 (dodecanoate) shows 78.8 μg/mL in fed-state simulated intestinal fluid .

  • Hydrolysis : 22.5% in gastric fluid (pH 1.2) over 12 hours .

Fatty Acid Solubility (Fed-State Fluid) Hydrolysis Rate
Dodecanoic acid78.8 μg/mL 22.5% (12 h)

Analytical Considerations

  • HPLC Method : RP-HPLC with methanol:water (55:45 v/v) detects this compound at 254 nm (retention time ~3.5 min) .

  • Purity : Assay ranges from 98.79% to 99.91% in formulations .

科学研究应用

Treatment of Chronic Hepatitis B

Clinical Efficacy:
Entecavir hydrate is recognized as a first-line treatment for chronic hepatitis B, particularly effective in patients with compensated and decompensated liver disease. Clinical trials have demonstrated that entecavir significantly reduces serum HBV DNA levels and improves liver enzyme levels, leading to better clinical outcomes.

  • Study Findings: A study involving 120 patients with HBeAg-positive chronic hepatitis B showed that after 48 weeks of entecavir therapy, serum total HBV DNA and covalently closed circular DNA (cccDNA) levels decreased significantly, indicating effective viral suppression .
  • Long-Term Outcomes: Another study on woodchucks chronically infected with woodchuck hepatitis virus highlighted that prolonged entecavir treatment resulted in sustained antiviral responses and no evidence of hepatocellular carcinoma (HCC) in treated animals .

Oncology Considerations

Recent research has begun to explore the potential applications of entecavir in oncology. Given its antiviral properties, there are considerations for its use in patients undergoing chemotherapy who are also infected with HBV.

  • Pre-Chemotherapy Use: Entecavir may be administered before initiating chemotherapy to prevent HBV reactivation in patients with a history of HBV infection. This approach can mitigate the risk of liver complications during cancer treatment .

Pregnancy Management

This compound has been evaluated for safety during pregnancy, particularly in women with chronic hepatitis B who require antiviral therapy.

  • Case Study Insights: A case report discussed a Japanese woman who continued entecavir therapy during pregnancy without adverse effects on her child’s health, suggesting that entecavir may be tolerated during pregnancy under careful medical supervision .

Pharmacokinetics and Administration

Understanding the pharmacokinetics of entecavir is crucial for optimizing its therapeutic use.

  • Dosage Forms: Entecavir is available as oral tablets or solutions, typically prescribed at dosages of 0.5 mg or 1 mg once daily. The drug is well-absorbed when taken on an empty stomach, which enhances its bioavailability .
  • Pharmacokinetic Parameters: In clinical studies, pharmacokinetic analysis showed that entecavir reaches maximum plasma concentrations within approximately 0.83 hours after administration .

Resistance Patterns

The emergence of resistance to antiviral therapies is a critical concern in managing chronic hepatitis B.

  • Resistance Studies: Research indicates that while resistance to entecavir can occur, it is relatively rare compared to other antiviral agents like lamivudine. Continuous monitoring and appropriate management strategies are essential to mitigate the risk of resistance development .

Data Summary Table

Application AreaKey Findings & Insights
Chronic Hepatitis B TreatmentSignificant reduction in HBV DNA and cccDNA levels; improved liver function over 48 weeks .
Oncology ConsiderationsPotential use before chemotherapy to prevent HBV reactivation; requires further research .
Pregnancy ManagementCase studies show safety during pregnancy; careful monitoring recommended .
PharmacokineticsAdministered orally; peak concentration at ~0.83 hours; bioavailability ~100% when fasting .
Resistance PatternsLower incidence of resistance compared to other antivirals; ongoing monitoring needed .

作用机制

The compound exerts its antiviral effects by inhibiting the HBV DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate, and gets incorporated into the viral DNA. This incorporation results in chain termination and prevents the synthesis of viral DNA. The molecular targets include the viral polymerase enzyme and the pathways involved in viral replication.

相似化合物的比较

Similar Compounds

    Penciclovir: Another guanosine analogue with antiviral activity, used primarily for herpes simplex virus infections.

    Acyclovir: A nucleoside analogue used to treat herpes simplex and varicella-zoster virus infections.

    Lamivudine: A nucleoside analogue used to treat HBV and HIV infections.

Uniqueness

Entecavir hydrate is unique due to its high potency and selectivity against HBV. It has a longer intracellular half-life compared to other nucleoside analogues, which contributes to its effectiveness in inhibiting viral replication.

属性

IUPAC Name

2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPVEXCTPGULBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound of formula (XIV) obtained in Example 1-10 (1.1 g) was mixed with distilled water (16.5 ml) and stirred at 95° C. for 1 hr. The resulting solution was cooled to room temperature to crystallize and stirred at 10° C. for 1 hr. The resulting solid was filtered and dried under a nitrogen atmosphere to obtain the title compound with a purity of 99.8% or more as a white-colored solid (0.9 g, yield: 96.9%).
Name
( XIV )
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
solvent
Reaction Step One
Name
Yield
96.9%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。